molecular formula C15H16BrNO B5747847 N-(2-bromobenzyl)-2-methoxy-5-methylaniline CAS No. 353779-45-0

N-(2-bromobenzyl)-2-methoxy-5-methylaniline

Cat. No.: B5747847
CAS No.: 353779-45-0
M. Wt: 306.20 g/mol
InChI Key: VWIAWSBDZARBDP-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-methoxy-5-methylaniline: is an organic compound that features a bromobenzyl group attached to an aniline derivative

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-7-8-15(18-2)14(9-11)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAWSBDZARBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210890
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-45-0
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-2-methoxy-5-methylaniline typically involves the reaction of 2-bromobenzyl bromide with 2-methoxy-5-methylaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the aniline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromobenzyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(2-bromobenzyl)-2-methoxy-5-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized materials.

Biology: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-2-methoxy-5-methylaniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The bromobenzyl group can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can influence its solubility and stability.

Comparison with Similar Compounds

  • N-(2-bromobenzyl)-2-methoxyaniline
  • N-(2-bromobenzyl)-2-methyl-5-methoxyaniline
  • N-(2-bromobenzyl)-2-methoxy-4-methylaniline

Uniqueness: N-(2-bromobenzyl)-2-methoxy-5-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the aniline ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

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